N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-9-8-14(11-15(16)24-10-2-3-17(24)25)23-18(26)12-4-6-13(7-5-12)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAXAKINNJKQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the methoxy and trifluoromethyl groups via substitution reactions. The final step often involves the coupling of the pyrrolidine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted pyrrolidine.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Attributes:
- Pyrrolidinone ring: Enhances solubility and interaction with polar residues in target proteins.
- Trifluoromethyl group : Improves metabolic stability and lipophilicity.
- Methoxy group : Modulates electronic effects and steric hindrance.
Synthetic routes for analogous benzamide derivatives often involve coupling reactions between substituted benzoic acids and aniline intermediates. For instance, describes the use of dichloromethane and 1,1-dimethylethyl isocyanate in the synthesis of related trifluoromethyl benzamides, suggesting similar protocols may apply .
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related benzamide derivatives and heterocyclic analogs from the provided evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound distinguishes itself through the 2-oxopyrrolidin-1-yl group, absent in most analogs. This moiety is critical for protein binding via hydrogen bonding, as seen in kinase inhibitors like imatinib .
Functional Group Impact :
- Trifluoromethyl Group : Present in all listed compounds, it enhances metabolic stability. However, in oxyfluorfen (Entry 5), it contributes to herbicidal activity by disrupting plant cell membranes .
- Heterocyclic Cores : The 1,2,4-triazole-thiones (Entry 4) exhibit tautomerism (thione ↔ thiol), which may enhance interaction with metal ions in enzymatic targets .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step protocols involving palladium-catalyzed couplings (e.g., Suzuki reactions for aryl-aryl bonds) and protection/deprotection strategies, as inferred from and .
Research Findings and Data
Table 2: Spectral and Physicochemical Data
| Compound | IR (cm⁻¹) | ¹H/¹³C-NMR Highlights | Melting Point (°C) |
|---|---|---|---|
| Target Compound | ~1663–1682 (C=O), ~1247–1255 (C=S)* | δ 7.8–8.2 (aromatic H), δ 3.3–3.7 (pyrrolidinone CH₂) | Not reported |
| 1,2,4-Triazole-Thiones [7–9] | 1247–1255 (C=S), 3278–3414 (NH) | δ 7.5–8.0 (sulfonyl aryl H), δ 10.2 (NH) | 175–178 (analog) |
| 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide | Not reported | δ 8.1 (pyrimidine H), δ 2.9 (N-CH₃) | 175–178 |
*Inferred from analogous benzamide derivatives in and .
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C22H20F3N2O3
- Molecular Weight : Approximately 360.41 g/mol
The presence of the methoxy group, trifluoromethyl group, and the pyrrolidinone moiety suggests that this compound may interact with various biological targets, potentially influencing enzyme activity or receptor interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : This can be achieved through the reaction of 4-(trifluoromethyl)benzoic acid with an appropriate amine.
- Introduction of the Methoxy Group : Methylation of a phenolic hydroxyl group can be performed using methyl iodide in the presence of a base.
- Attachment of the Pyrrolidinone Moiety : Nucleophilic substitution reactions can introduce the pyrrolidinone ring into the structure.
Anticancer Properties
Research indicates that compounds with similar structures may exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds featuring a methoxy group have been shown to inhibit cell proliferation effectively, with IC50 values ranging from low micromolar concentrations (2.2–4.4 µM) against multiple cancer types, including breast and colon cancers .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| Etoposide | 1.0 | HCT116 |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease. The presence of electron-donating groups like methoxy may enhance binding affinity to these enzymes .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can significantly inhibit cancer cell growth and exhibit selective toxicity towards certain cell lines while sparing normal cells.
- Mechanistic Insights : Studies suggest that the biological activity may be linked to the ability of the compound to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival.
- Comparative Analysis : When compared to other known anticancer agents, this compound shows promising results that warrant further investigation into its mechanism of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide, and how do they influence its reactivity?
- Answer : The compound contains a benzamide core with a trifluoromethyl group (electron-withdrawing), a methoxy group (electron-donating), and a 2-oxopyrrolidine ring. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the pyrrolidinone ring contributes to conformational rigidity, impacting binding to biological targets. Structural elucidation via NMR and X-ray crystallography is critical for confirming substituent positions .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Key steps include:
- Using anhydrous sodium pivalate to minimize side reactions during amidation .
- Performing reactions under inert gas (e.g., N) to prevent decomposition of intermediates .
- Employing column chromatography (e.g., 10% MeOH/CHCl) for purification, achieving >95% purity .
- Monitoring reaction progress via TLC or HPLC to optimize reaction time and temperature .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Answer :
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., methoxy vs. pyrrolidinone) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity and stability under varying pH/temperature conditions .
Q. What safety precautions are necessary when handling this compound and its precursors?
- Answer :
- Use fume hoods and PPE (gloves, goggles) due to mutagenicity risks (Ames II testing showed lower mutagenicity than benzyl chloride but requires caution) .
- Store intermediates (e.g., sodium pivalate) in desiccators to prevent moisture-induced degradation .
- Avoid light exposure for light-sensitive intermediates (e.g., compound 3 decomposes at room temperature) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?
- Answer :
- Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) .
- Use molecular docking simulations to compare binding affinities with target proteins (e.g., Bcl-2 family proteins in apoptosis) .
- Validate findings with in vitro assays (e.g., IC measurements in cancer cell lines) and correlate with logP values for solubility effects .
Q. What experimental strategies can elucidate the compound’s mechanism of action in neurological targets?
- Answer :
- Receptor binding assays : Test affinity for metabotropic glutamate receptors (mGluR2) using radiolabeled ligands .
- Knockout models : Assess activity in mGluR2-deficient cell lines to confirm target specificity .
- Pharmacokinetic studies : Measure blood-brain barrier penetration via LC-MS/MS in rodent models .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Answer :
- Perform density functional theory (DFT) calculations to predict metabolic hotspots (e.g., oxidation of pyrrolidinone) .
- Use ADMET prediction tools to optimize logD and polar surface area for improved bioavailability .
- Validate predictions with microsomal stability assays (e.g., human liver microsomes) .
Q. What methodologies address discrepancies in reported synthetic yields for this compound?
- Answer :
- Design of experiments (DoE) : Optimize variables (e.g., solvent polarity, catalyst loading) using response surface methodology .
- Scale-down studies : Identify critical parameters (e.g., stirring rate, temperature gradients) affecting reproducibility .
- In situ FTIR monitoring : Track intermediate formation to troubleshoot low-yield steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
